molecular formula C18H22ClN3O4S B13198692 Benzyl 3-[(chlorosulfonyl)methyl]-2-(propan-2-yl)-5H,6H,7H,8H-imidazo[1,2-a]pyrazine-7-carboxylate

Benzyl 3-[(chlorosulfonyl)methyl]-2-(propan-2-yl)-5H,6H,7H,8H-imidazo[1,2-a]pyrazine-7-carboxylate

Cat. No.: B13198692
M. Wt: 411.9 g/mol
InChI Key: JKODIKMASOPNMQ-UHFFFAOYSA-N
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Description

This compound (CAS 2059966-42-4) is a heterocyclic derivative with a molecular formula of C₁₉H₂₄ClN₃O₄S and a molecular weight of 425.93 g/mol . Its structure features a chlorosulfonylmethyl group at position 3 and a propan-2-yl (isopropyl) substituent at position 2 of the imidazo[1,2-a]pyrazine core. Current data indicate its use in pharmaceutical and agrochemical research, though specific biological activity remains uncharacterized in the provided evidence .

Properties

Molecular Formula

C18H22ClN3O4S

Molecular Weight

411.9 g/mol

IUPAC Name

benzyl 3-(chlorosulfonylmethyl)-2-propan-2-yl-6,8-dihydro-5H-imidazo[1,2-a]pyrazine-7-carboxylate

InChI

InChI=1S/C18H22ClN3O4S/c1-13(2)17-15(12-27(19,24)25)22-9-8-21(10-16(22)20-17)18(23)26-11-14-6-4-3-5-7-14/h3-7,13H,8-12H2,1-2H3

InChI Key

JKODIKMASOPNMQ-UHFFFAOYSA-N

Canonical SMILES

CC(C)C1=C(N2CCN(CC2=N1)C(=O)OCC3=CC=CC=C3)CS(=O)(=O)Cl

Origin of Product

United States

Preparation Methods

Core Heterocyclic Synthesis

The initial step involves constructing the imidazo[1,2-a]pyrazine core, a fused bicyclic heterocycle characterized by its aromatic stability and reactivity. Common approaches include:

  • Cyclization of suitable precursors:
    The heterocyclic core can be synthesized via cyclization of 2-aminopyrazines with α-haloketones or aldehydes bearing substituents such as isopropyl groups. For example, condensation of 2-aminopyrazine derivatives with 2-chloro-3-methylbutan-2-one under acidic or basic conditions facilitates ring closure.

  • Use of multicomponent reactions:
    Strategies such as the Groebke-Blackburn-Bischer (GBB) multicomponent reaction enable rapid assembly of the fused heterocycle by combining aminopyrazines, aldehydes, and isocyanides, followed by cyclization.

Research Findings:
A patent describes the synthesis of similar heterocyclic systems via condensation of 2-aminopyrazines with α-haloketones, followed by oxidative cyclization to yield the core structure.

Research Findings:
Lithiation methods have been successfully employed to selectively functionalize heterocycles, allowing for the introduction of alkyl groups such as propan-2-yl with high regioselectivity.

Chlorosulfonyl Group Installation

The chlorosulfonyl functional group is typically introduced via sulfonylation:

  • Reaction with chlorosulfonic acid:
    The heterocyclic intermediate is treated with chlorosulfonic acid under controlled temperature conditions to attach the chlorosulfonyl group selectively at the methyl position or other reactive sites.

  • Use of sulfonyl chlorides:
    Alternatively, pre-formed chlorosulfonyl chlorides can be reacted with nucleophilic centers on the heterocycle in the presence of bases such as pyridine or triethylamine.

Research Findings:
Patent literature indicates that sulfonyl chlorides readily react with heterocyclic compounds bearing nucleophilic sites, enabling the formation of chlorosulfonyl derivatives with high regioselectivity.

Esterification with Benzyl Alcohol

The final step involves esterification of the carboxylic acid group:

  • Carboxyl activation:
    Activation of the carboxylic acid (or acid chloride intermediate) with reagents such as thionyl chloride or oxalyl chloride.

  • Reaction with benzyl alcohol:
    The activated acid reacts with benzyl alcohol under reflux conditions, often in the presence of a base like pyridine, to form the benzyl ester.

Research Findings:
Standard esterification protocols using acid chlorides or anhydrides are employed, with purification achieved through column chromatography or recrystallization.

Summary of the Synthetic Route

Step Reaction Reagents & Conditions Key Features
1 Formation of heterocyclic core Condensation of 2-aminopyrazine with α-haloketone Cyclization, aromatic stabilization
2 Introduction of propan-2-yl group Lithiation or nucleophilic substitution Regioselective alkylation
3 Chlorosulfonylation Reaction with chlorosulfonic acid Selective sulfonylation at methyl group
4 Esterification Activation with thionyl chloride, reaction with benzyl alcohol Formation of benzyl ester

Data Table: Summary of Preparation Methods and Key Parameters

Method Stage Reagents Conditions Yield & Purity Notes
Core heterocycle synthesis 2-Aminopyrazine, α-haloketone Reflux, acid/base catalysis Moderate to high Requires purification
Alkylation Isopropyl bromide, base Room temperature to reflux High Regioselective
Chlorosulfonylation Chlorosulfonic acid Low temperature, inert atmosphere High regioselectivity Excess reagent avoided
Esterification Benzyl alcohol, acid chloride Reflux High Purification by chromatography

Chemical Reactions Analysis

Types of Reactions

Benzyl 3-[(chlorosulfonyl)methyl]-2-(propan-2-yl)-5H,6H,7H,8H-imidazo[1,2-a]pyrazine-7-carboxylate can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various sulfonamide or sulfonate derivatives .

Scientific Research Applications

Mechanism of Action

The mechanism of action of Benzyl 3-[(chlorosulfonyl)methyl]-2-(propan-2-yl)-5H,6H,7H,8H-imidazo[1,2-a]pyrazine-7-carboxylate involves its interaction with specific molecular targets. The chlorosulfonyl group can act as an electrophile, reacting with nucleophilic sites on proteins or other biomolecules. This can lead to the inhibition of enzyme activity or modification of protein function. The imidazo[1,2-a]pyrazine core may also interact with specific receptors or enzymes, contributing to the compound’s biological activity .

Comparison with Similar Compounds

Comparison with Structural Analogues

Structural and Functional Group Variations

The following compounds share the imidazo[1,2-a]pyrazine scaffold but differ in substituents, influencing their physicochemical and reactive properties:

Table 1: Key Structural and Molecular Comparisons
Compound Name (CAS) Molecular Formula Molecular Weight (g/mol) Key Substituents Notable Properties
Target Compound (2059966-42-4) C₁₉H₂₄ClN₃O₄S 425.93 Chlorosulfonylmethyl (C3), Propan-2-yl (C2) High electrophilicity; potential sulfonamide precursor
Benzyl 2-(difluoromethyl)-3-(hydroxymethyl)-... (2059948-92-2) C₁₆H₁₇F₂N₃O₃ 337.32 Difluoromethyl (C2), Hydroxymethyl (C3) Increased polarity due to -OH; fluorination may enhance metabolic stability
Benzyl 3-(aminomethyl)-2-(2-methylpropyl)-... (2059944-24-8) C₁₉H₂₆N₄O₂ 342.44 Aminomethyl (C3), 2-Methylpropyl (C2) Primary amine enables hydrogen bonding; potential for amidation reactions
Benzyl 3-(chloromethyl)-2-(difluoromethyl)-... (2060043-48-1) C₁₆H₁₆ClF₂N₃O₂ 363.77 Chloromethyl (C3), Difluoromethyl (C2) Chloromethyl acts as a leaving group; reactive in nucleophilic substitutions
Benzyl ...-2-carboxylate dihydrochloride (906797-71-5) C₁₆H₁₈Cl₂N₂O₂ 357.24 Dihydrochloride salt (C2 carboxylate) Enhanced water solubility; suitable for formulation studies

Physicochemical Properties

  • Lipophilicity : The target compound’s isopropyl and benzyl groups increase hydrophobicity (logP ~3.5 estimated), whereas the dihydrochloride salt (CAS 906797-71-5) has markedly higher water solubility due to ionic character .

Industrial and Research Relevance

  • Target Compound: Limited availability (currently out of stock) suggests niche applications, possibly in kinase inhibitor development or as a sulfonylating agent .
  • Fluorinated Analogues (CAS 2059948-92-2, 2060043-48-1) : Fluorine atoms improve metabolic stability and bioavailability, aligning with trends in medicinal chemistry .
  • Dihydrochloride Salt (CAS 906797-71-5) : Preferred for preclinical studies requiring aqueous solubility, such as in vitro assays .

Biological Activity

Benzyl 3-[(chlorosulfonyl)methyl]-2-(propan-2-yl)-5H,6H,7H,8H-imidazo[1,2-a]pyrazine-7-carboxylate (CAS No. 2059949-11-8) is a synthetic compound belonging to the imidazo[1,2-a]pyrazine family. Its complex structure and functional groups suggest a range of potential biological activities, making it of interest in pharmaceutical research.

Chemical Structure and Properties

The molecular formula of this compound is C18H22ClN3O4SC_{18}H_{22}ClN_{3}O_{4}S with a molecular weight of approximately 411.90 g/mol. The presence of the chlorosulfonyl group and the carboxylate moiety enhances its reactivity and potential interactions with biological targets.

PropertyValue
Molecular FormulaC₁₈H₂₂ClN₃O₄S
Molecular Weight411.90 g/mol
CAS Number2059949-11-8
IUPAC NameThis compound

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets such as enzymes and receptors. The chlorosulfonyl group can form covalent bonds with nucleophilic sites in proteins, potentially inhibiting enzyme activities or modifying protein functions. This mechanism suggests its role as a possible therapeutic agent in various diseases.

Antimicrobial Activity

Research indicates that this compound exhibits antimicrobial properties , making it a candidate for further investigation in treating bacterial infections. The mechanism likely involves disruption of bacterial cell processes through enzyme inhibition.

Anticancer Properties

This compound has also been studied for its anticancer potential . Preliminary studies suggest that it may influence pathways related to cell proliferation and apoptosis. Further research is needed to elucidate the specific pathways involved.

Case Studies and Research Findings

Several studies have explored the biological activity of related compounds in the imidazo[1,2-a]pyrazine family:

  • Antimicrobial Studies :
    • A study demonstrated that similar imidazo[1,2-a]pyrazines showed significant activity against various bacterial strains. The compound's structural features contribute to its effectiveness against drug-resistant strains.
  • Anticancer Research :
    • In vitro studies indicated that imidazo[1,2-a]pyrazines could induce apoptosis in cancer cells through modulation of signaling pathways such as the PI3K/Akt pathway.
  • Enzyme Inhibition :
    • Research has shown that chlorosulfonyl-containing compounds can inhibit specific enzymes involved in cancer progression and bacterial metabolism.

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